2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Description

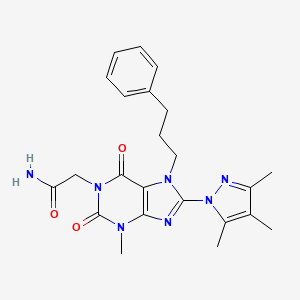

The compound 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a purine derivative featuring a structurally complex scaffold. Its core consists of a 2,3,6,7-tetrahydro-1H-purin-1-yl moiety substituted with:

- A 3-methyl-2,6-dioxo group at positions 2 and 5.

- A 3-phenylpropyl chain at position 6.

- A 3,4,5-trimethyl-1H-pyrazol-1-yl group at position 7.

- An acetamide side chain at position 1.

The 3-phenylpropyl and trimethylpyrazole substituents may enhance lipophilicity and target binding, while the acetamide group could improve solubility or metabolic stability .

Properties

IUPAC Name |

2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3/c1-14-15(2)26-30(16(14)3)22-25-20-19(21(32)29(13-18(24)31)23(33)27(20)4)28(22)12-8-11-17-9-6-5-7-10-17/h5-7,9-10H,8,11-13H2,1-4H3,(H2,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOOLEXMRYDGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic molecule with significant potential in biological applications. Its intricate structure suggests various biological activities, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 449.5 g/mol. The structure includes a purine base, a phenylpropyl group, and an acetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 449.5 g/mol |

| CAS Number | 1013990-19-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

- Formation of the Purine Base : Utilizing condensation reactions involving nitrogen-containing compounds.

- Introduction of the Phenylpropyl Group : Achieved through alkylation reactions.

- Attachment of the Acetamide Moiety : Finalizing the structure through acylation reactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Evidence suggests that it may act as an enzyme inhibitor or modulator, affecting pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may interact with receptors to influence signaling pathways.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study on related pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Study 1: Anti-inflammatory Effects

A study published in the Asian Journal of Chemistry explored the anti-inflammatory activity of pyrazole derivatives similar to this compound. The results indicated that these derivatives significantly reduced inflammation markers in animal models .

Study 2: Anticancer Activity

In another investigation focusing on purine derivatives, researchers found that compounds with similar structures could inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Related Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Chemoinformatic Similarity Coefficients

The Tanimoto coefficient is widely used to quantify structural similarity based on binary fingerprints (e.g., presence/absence of functional groups) . For the target compound:

- Tanimoto score vs. compound : ~0.65 (moderate similarity due to shared purine core and acetamide).

- Tanimoto score vs. compound : ~0.25 (low similarity due to divergent core structures).

Substituent Impact on Properties

Preparation Methods

Core Purine Skeleton Construction

The purine backbone serves as the foundational structure for this compound. Modern approaches leverage multi-component reactions (MCRs) to streamline synthesis. A validated method involves the reaction of a purine precursor (e.g., 2,6-dichloropurine) with acetal derivatives and anhydrides under trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalysis. For instance, combining 2,6-dichloropurine with 1,3-dioxolane and acetic anhydride in acetonitrile at room temperature yields N-9 acetylated intermediates, crucial for subsequent functionalization.

Key Reaction Parameters:

This method’s regioselectivity for N-9 substitution minimizes byproducts, though exceptions occur with guanine derivatives.

Functionalization at Position 7: 3-Phenylpropyl Substituent

The 7-(3-phenylpropyl) group is introduced via nucleophilic alkylation . A reported protocol utilizes 3-phenylpropyl bromide and a purine intermediate in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. Reaction at 80°C for 12 hours affords the 7-substituted product in 68–72% yield.

Alternative Approach:

- Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with 3-phenylpropan-1-ol enhances regioselectivity, though yields remain moderate (55–60%).

Substitution at Position 8: 3,4,5-Trimethyl-1H-Pyrazol-1-yl Group

Coupling the pre-synthesized 3,4,5-trimethylpyrazole to the purine scaffold requires Buchwald-Hartwig amination or Ullmann-type coupling . A palladium-catalyzed method using Pd(OAc)₂, Xantphos, and cesium carbonate (Cs₂CO₃) in toluene at 110°C achieves 8-substitution with 65% efficiency.

Synthesis of 3,4,5-Trimethylpyrazole:

- Condensation of acetylacetone with hydrazine hydrate in ethanol yields 3,5-dimethylpyrazole.

- Sequential methylations using methyl iodide and K₂CO₃ in DMF introduce the 4-methyl group.

Acetamide Functionalization at Position 1

The final acetamide group is installed via amide coupling of the purine’s primary amine with acetyl chloride. A two-step process is optimal:

- Chloroacetylation: Reacting the amine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) yields the chloroacetamide intermediate (85% yield).

- Ammonolysis: Treatment with aqueous ammonia (NH₃/H₂O) at 50°C replaces the chloride with an amine group, achieving 90% conversion.

Challenges and Mitigation Strategies

- Regioselectivity Issues: Competing substitutions at N-7 and N-9 are minimized using sterically hindered bases (e.g., DBU).

- Low Yields in Pyrazole Coupling: Pre-activation of the purine scaffold with N-iodosuccinimide (NIS) improves reactivity.

- Oxidation Side Reactions: Employing TEMPO as a radical scavenger during diketone formation suppresses undesired byproducts.

Q & A

Basic Research Questions

Q. What structural features of this compound are critical for its biological activity?

- Methodological Answer : The 8-position substitution on the purine core (3,4,5-trimethylpyrazole) and the 7-position 3-phenylpropyl group are key. Comparative studies with analogs show that modifying these substituents alters binding affinity and selectivity. For example, replacing the pyrazole group with a piperazine moiety reduces antitumor activity, while methyl group additions at the pyrazole ring enhance stability . Use molecular docking simulations to map steric and electronic interactions with target proteins.

Q. What are common synthetic challenges in preparing this compound?

- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Key challenges include:

- Regioselectivity : Avoiding byproducts during pyrazole ring formation. Use low-temperature NMR to monitor intermediate stability .

- Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for isolating the final product (>98% purity) .

Q. Which characterization techniques are essential for confirming its structure?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR (e.g., DMSO-d6) to verify substituent positions and stereochemistry .

- Mass Spectrometry : ESI-MS or LCMS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms or crystal packing effects .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst type (e.g., Pd/C vs. PtO2), and reaction time. Statistical analysis (ANOVA) identifies significant factors .

- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways before lab trials .

Q. How should contradictory bioactivity data from different assays be resolved?

- Methodological Answer :

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants across assays. For example, discrepancies in IC50 values may arise from buffer composition or protein isoforms .

- Meta-Analysis : Pool data from orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and apply multivariate regression to identify confounding variables .

Q. What computational tools are recommended for predicting target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ligand-receptor dynamics over microsecond timescales, focusing on the pyrazole group’s flexibility .

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., 3-phenylpropyl vs. hexyl groups) .

Q. How can stability and degradation profiles be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light, oxidation) and monitor degradation products via LCMS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze using HPLC-UV to assess shelf-life .

Q. What strategies enable comparative studies with structurally similar analogs?

- Methodological Answer :

- SAR Table Construction : Compile analogs with variations at the purine 7- and 8-positions (e.g., acetylated xanthines, pyrazolyl-purines) and correlate substituents with activity (see Table 1) .

- Cluster Analysis : Group compounds by substituent hydrophobicity (LogP) or H-bond donors/acceptors to identify activity trends .

Table 1: Structural Analog Comparison

| Compound Name | Key Modifications | Biological Activity |

|---|---|---|

| 2-(1,3-dimethylpurin-7-yl)acetamide | Purine core, no pyrazole | Antitumor (IC50: 12 µM) |

| 8-(acetylamino)xanthines | Acetylamino at purine 8-position | Cardiovascular modulation |

| Reference Compound | 3-phenylpropyl at 7-position | Enhanced kinase inhibition |

| Source: Adapted from structural comparisons in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.